N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a structurally complex heterocyclic compound featuring a benzodioxin core fused with a pyrimidinone-acetamide scaffold and a substituted pyrazole moiety. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, as seen in analogous heterocyclic systems . Structural confirmation of such compounds typically relies on spectroscopic techniques (e.g., ¹H NMR, IR, mass spectrometry) and X-ray crystallography tools like SHELXL .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-5-17-15(4)23-22(27-14(3)10-13(2)25-27)26(21(17)29)12-20(28)24-16-6-7-18-19(11-16)31-9-8-30-18/h6-7,10-11H,5,8-9,12H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLJUZPUMGKPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCCO3)N4C(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related heterocyclic derivatives reported in the literature. Key analogues include benzoxazinones, pyrimidinyl acetamides, and antimicrobial dithiazoles, which share overlapping pharmacophores or synthetic strategies.
Table 1: Structural and Functional Comparison with Analogues
Structural Similarities and Divergences
- Benzodioxin vs. Benzooxazinone: The benzodioxin core in the target compound is a bicyclic ether, whereas benzooxazinones (e.g., compound 7a-c ) incorporate a lactam ring. This difference impacts solubility and metabolic stability; ethers are generally more resistant to hydrolysis than lactams.
- Pyrimidinone-Pyrazole Hybrid: The pyrimidinone ring substituted with a 3,5-dimethylpyrazole is a unique feature. Similar pyrimidinone derivatives (e.g., Rapa analogues ) show that substituents at the 2- and 6-positions significantly alter electronic environments, as evidenced by NMR chemical shift variations in regions corresponding to substituent attachment points .
- Acetamide Linker: The acetamide group bridges the benzodioxin and pyrimidinone moieties, analogous to phenoxyacetamide spacers in stereoisomeric amides .
Pharmacological and Crystallographic Insights
- Antimicrobial Potential: While the target compound’s activity is undocumented, structurally related dithiazoles and benzoxazinones exhibit antimicrobial properties . The pyrazole and pyrimidinone groups may similarly interact with bacterial targets via hydrogen bonding or π-π stacking .
- Crystallographic Behavior: The compound’s hydrogen-bonding motifs (e.g., pyrimidinone C=O and acetamide N–H) could form graph-set patterns comparable to those in Etter’s analysis of molecular aggregates . SHELXL refinement would be essential for resolving its crystal structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
